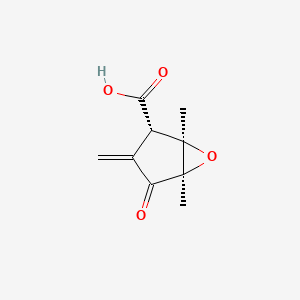
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione is typically isolated from the culture filtrate of Cochliobolus spicifer. The fungus is grown in a malt extract medium supplemented with 0.3% peptone at 24°C for 21 days . The compound is then obtained as a colorless needle through a series of steps including active charcoal treatment, solvent partitioning (ethyl acetate), column chromatography on silica gel (2% acetone in benzene), and recrystallization from ethanol-water .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced through laboratory-scale fermentation processes involving the cultivation of Cochliobolus spicifer .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of this compound can yield dihydrospiciferone A.
Substitution: The compound can undergo substitution reactions at specific positions on its molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or hydrogenation over platinum dioxide can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Dihydrospiciferone A: Formed through reduction of this compound.
Other Derivatives: Various oxidation and substitution products depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione exerts its effects primarily through its phytotoxic properties. The compound inhibits plant growth by interfering with cellular processes in plants. The ketone function at C-7 and the methyl group at C-2 are essential for its phytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt key metabolic pathways in plants .
Comparación Con Compuestos Similares
2,3,8-Trimethyl-4H-1-benzopyran-4,7(8H)-dione is unique due to its specific γ-pyrone and cyclohexenone structure. Similar compounds include:
Spiciferone B and C: Minor metabolites structurally related to this compound but with different phytotoxic properties.
Spiciferone F, G, and H: Analogues isolated from the endophytic fungus Phoma betae.
Spiciferol A: Another related compound with similar structural features.
These compounds share some structural similarities but differ in their biological activities and specific chemical properties, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
8-ethyl-2,3,8-trimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O3/c1-5-14(4)11(15)7-6-10-12(16)8(2)9(3)17-13(10)14/h6-7H,5H2,1-4H3 |
Clave InChI |
QMMMQWRPZIJGPT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
Sinónimos |
spiciferone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)


![(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B1255071.png)

![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1255078.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)
![1-(4-Iodophenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butene](/img/structure/B1255082.png)


![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)

